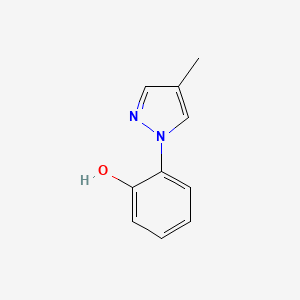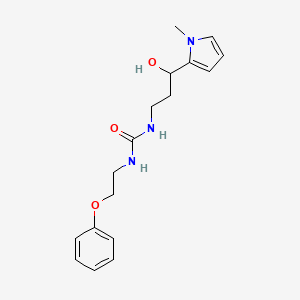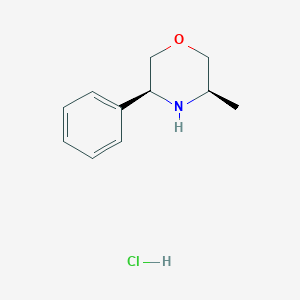
2-(4-metil-1H-pirazol-1-il)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1H-pyrazol-1-yl)phenol, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of pyrazole and has a phenolic group attached to it.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED) y dispositivos fotovoltaicos
Los complejos de platino (II) juegan un papel crucial en los dispositivos fotovoltaicos modernos. Si bien los complejos de iridio (III) se estudian con más frecuencia, los complejos de platino (II) exhiben propiedades intrigantes. Cuando se combinan con ligandos orgánicos, forman complejos de Pt (II) ciclometalados, que son estructuras orgánicas emisoras de luz eficientes. Las propiedades fotofísicas y fotoquímicas de los complejos de Pt (II) dependen de los ligandos coordinantes. Los ligandos bidentados, como los compuestos N-heterocíclicos sustituidos con arilo y los compuestos de 1,3-dicarbonilo, mejoran significativamente su luminiscencia .
Actividad antipromastigote
Los estudios de simulación molecular han justificado la potente actividad antipromastigote in vitro de compuestos similares a 2-(4-metil-1H-pirazol-1-il)fenol. Estos compuestos exhiben patrones de unión favorables en bolsillos específicos, lo que los convierte en candidatos prometedores para combatir enfermedades .
Investigación sobre el cáncer
El núcleo de pirazol, incluidos los derivados relacionados con this compound, ha mostrado una inhibición del crecimiento mejorada en las células cancerosas. La exploración adicional de estos compuestos puede conducir a nuevos agentes anticancerígenos .
Propiedades antioxidantes
Los compuestos que contienen imidazol, similares en estructura a this compound, se han evaluado para la actividad antioxidante. Los métodos como la eliminación de peróxido de hidrógeno, la eliminación de óxido nítrico, DPPH y FRAP demuestran su potencial como antioxidantes .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with various biological targets . For instance, imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Similarly, pyrazole derivatives have demonstrated antileishmanial and antimalarial activities .
Mode of Action
For instance, pyrazole derivatives have been found to interact with their targets, leading to changes in biological activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of the NAD+ salvage pathway, has been identified as a target of certain pyrazole derivatives .
Result of Action
Similar compounds, such as pyrazole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methyl-1H-pyrazol-1-yl)phenol in lab experiments is its relatively low toxicity. 2-(4-methyl-1H-pyrazol-1-yl)phenol has been shown to have a high LD50 value, indicating that it is relatively safe to use. However, one of the limitations of using 2-(4-methyl-1H-pyrazol-1-yl)phenol is its solubility. 2-(4-methyl-1H-pyrazol-1-yl)phenol is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(4-methyl-1H-pyrazol-1-yl)phenol can be sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for research on 2-(4-methyl-1H-pyrazol-1-yl)phenol. One area of research is the development of 2-(4-methyl-1H-pyrazol-1-yl)phenol-based drug delivery systems. Another area of research is the investigation of 2-(4-methyl-1H-pyrazol-1-yl)phenol as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)phenol and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)phenol involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the phenolic group. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity
Propiedades
IUPAC Name |
2-(4-methylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-4-2-3-5-10(9)13/h2-7,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFXBGBJOWIBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1340241-07-7 |
Source


|
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)

![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2384049.png)


![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-2-carboxamide](/img/structure/B2384052.png)
![{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2384053.png)



![4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2384060.png)
![Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2384063.png)